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molecular formula C12H10N2O B2840022 (2-Amino-phenyl)-pyridin-4-yl-methanone CAS No. 91973-39-6

(2-Amino-phenyl)-pyridin-4-yl-methanone

Cat. No. B2840022
M. Wt: 198.225
InChI Key: MOPYXHGIWARXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302591

Procedure details

A 1M solution of boron trichloride (in dichloromethane, 130 ml, 130 mmol) was added dropwise to a stirred, cooled (0° C.) solution of aniline (10.92 ml, 120 mmol) in 1,1,2,2-tetrachloroethane (160 ml). After addition a solution of 4-cyanopyridine (16.63 g, 160 mmol) in 1,1,2,2-tetrachloroethane (240 ml) was added followed by solid aluminium trichloride (17.33 g, 130 mmol) and further 1,1,4,4-tetrachloroethane (100 ml). The reaction mixture was heated to 100° C. for 6 hours, cooled to 0° C. then treated cautiously with 2M hydrochloric acid (100 ml). After addition the mixture was heated at 100° C. for 30 minutes, cooled to room temperature then basified with 2M sodium hydroxide solution. The organic layer was separated and the aqueous exhaustively extracted with dichloromethane. The combined organics were dried (sodium sulphate) and evaporated to give the crude product which was triturated with propan-2-ol to afford the title compound as a yellow solid (8.22 g, 35%). mp 153°-161° C.; IR (nujol) 1620 cm-1 ; 1H NMR (250MHz, CDCl3) δ 6.30 (2H, broad s), 6.60 (1H, ddd, J1 =1Hz, J2 =J3 =8Hz), 6.73 (1H, dd, J1 =1Hz, J2 =8Hz), 7.29-7.37 (2H, m), 7.43 (2H, dd, J1 =2Hz, J2 =4.5Hz), 8.75 (2H, dd, J1 =2Hz, J2 =4.5Hz).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
10.92 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
16.63 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Quantity
17.33 g
Type
reactant
Reaction Step Four
[Compound]
Name
1,1,4,4-tetrachloroethane
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
35%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)#N.[Cl-].[Cl-].[Cl-].[Al+3].Cl.[OH-:25].[Na+]>ClC(Cl)C(Cl)Cl>[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)=[O:25] |f:3.4.5.6,8.9|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
130 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Two
Name
Quantity
10.92 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Three
Name
Quantity
16.63 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
240 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Four
Name
Quantity
17.33 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Five
Name
1,1,4,4-tetrachloroethane
Quantity
100 mL
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous exhaustively extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was triturated with propan-2-ol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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